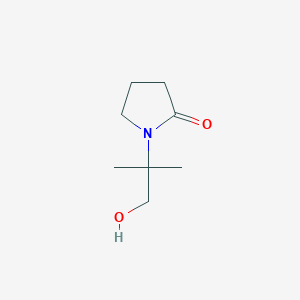
1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one
Cat. No. B3355014
Key on ui cas rn:
61484-27-3
M. Wt: 157.21 g/mol
InChI Key: HDGICOXFRUJDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04397750
Procedure details


In a procedure similar to that of Example 1, 2-amino-2-methylpropanol was reacted with γ-butyrolactone resulting in a 59% yield of N-(1,1-dimethyl-2-hydroxyethyl)-2-pyrrolidinone, b.p. 175°/21 torr, after two cycles. The material melted at 56°-58° with 13CNMR peaks shifted 176.1, 69.7, 58.7, 46.3, 32.9, 23.2 and 18.2 ppm from TMS. The elemental analyses agreed with the theoretical values for the expected compound.


Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[C:7]1(=O)[O:11][CH2:10][CH2:9][CH2:8]1>>[CH3:5][C:2]([N:1]1[CH2:7][CH2:8][CH2:9][C:10]1=[O:11])([CH3:6])[CH2:3][OH:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)(C)N1C(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
